(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride
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Overview
Description
(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[311]heptan-3-carboxylic acid hydrochloride is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as bicyclo[3.1.1]heptane derivatives. The reaction conditions typically involve the use of strong acids or bases, and the process may require multiple steps to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes and interactions.
Industry: Use in the production of specialized chemicals and materials.
Mechanism of Action
When compared to similar compounds, (1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride stands out due to its unique stereochemistry and potential applications. Similar compounds may include other bicyclic amines and carboxylic acids, but this compound's specific structure and properties make it distinct.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane derivatives
Other amino acids with similar stereochemistry
Related carboxylic acids
Properties
IUPAC Name |
(1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-10(2)5-3-6(9(12)13)8(11)7(10)4-5;/h5-8H,3-4,11H2,1-2H3,(H,12,13);1H/t5-,6+,7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVZSIXHDXOKQI-COMQYEOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)N)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)N)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027343-52-7 |
Source
|
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, hydrochloride (1:1), (1R,2R,3R,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027343-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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